molecular formula C14H16N2 B8721877 N1-(2-PHENYLETHYL)BENZENE-1,2-DIAMINE

N1-(2-PHENYLETHYL)BENZENE-1,2-DIAMINE

Cat. No.: B8721877
M. Wt: 212.29 g/mol
InChI Key: UMCDLQOIKZOKNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-Phenylethyl)benzene-1,2-diamine is an organic compound characterized by the presence of a phenylethyl group attached to a benzene-1,2-diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Phenylethyl)benzene-1,2-diamine can be achieved through several methods. One common approach involves the reaction of benzene-1,2-diamine with 2-phenylethyl bromide under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Phenylethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N1-(2-Phenylethyl)benzene-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its cytotoxic properties against certain cancer cell lines.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N1-(2-Phenylethyl)benzene-1,2-diamine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways can vary depending on the specific application, but molecular docking studies have shown its potential to interact with targets involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N1-(1-Phenylethyl)benzene-1,4-diamine
  • N1,N1-Dimethyl-1-phenylethane-1,2-diamine

Uniqueness

N1-(2-Phenylethyl)benzene-1,2-diamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different binding affinities and selectivity, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

2-N-(2-phenylethyl)benzene-1,2-diamine

InChI

InChI=1S/C14H16N2/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11,15H2

InChI Key

UMCDLQOIKZOKNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CC=CC=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(2-Phenylethyl)-2-nitroaniline (3.0 g, 12.4 mmol) was dissolved in MeOH (60 mL), and 10% Pd/C (300mg) was added. The mixture was hydrogenated at 1 atm for 18 hrs at room temperature, filtered over a celite pad and concentrated to an oil. The resulting oil was applied to a column prepacked with silica. The title compound was eluted from the column with EtOAc/Hexanes (1:3, v:v).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.